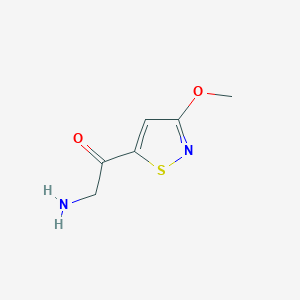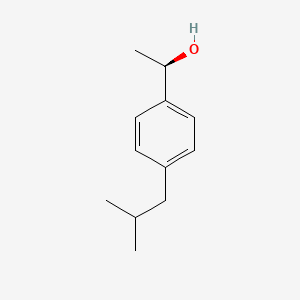
(1R)-1-(4-isobutylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-isobutylphenyl)ethanol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-isobutylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of (1R)-1-(4-isobutylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for large-scale production while maintaining high enantiomeric excess. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R)-1-(4-isobutylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(4-isobutylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of (1R)-1-(4-isobutylphenyl)methanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
Oxidation: (1R)-1-(4-isobutylphenyl)ethanone
Reduction: (1R)-1-(4-isobutylphenyl)methanol
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
(1R)-1-(4-isobutylphenyl)ethanol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (1R)-1-(4-isobutylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- (1S)-1-(4-isobutylphenyl)ethanol
- (1R)-1-(4-isobutylphenyl)ethanone
- (1R)-1-(4-isobutylphenyl)methanol
Uniqueness
(1R)-1-(4-isobutylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomer, (1S)-1-(4-isobutylphenyl)ethanol, may exhibit different reactivity and interactions with biological systems. The presence of the isobutyl group also differentiates it from other phenyl ethanol derivatives, influencing its physical and chemical characteristics.
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
(1R)-1-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
InChIキー |
VLVILBSSXMZZCB-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


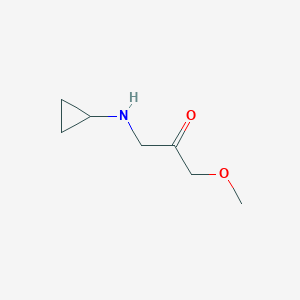
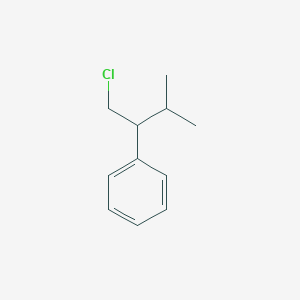

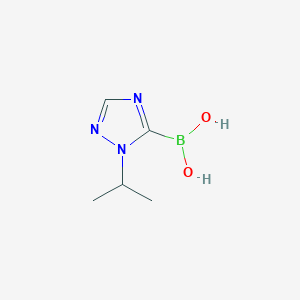
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
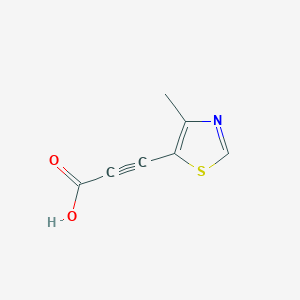
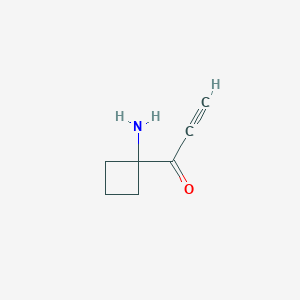

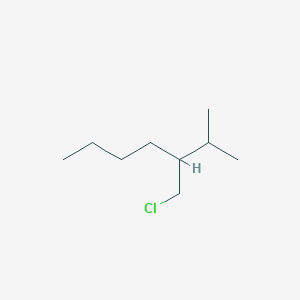

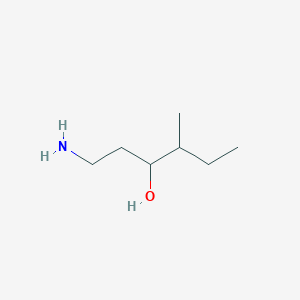
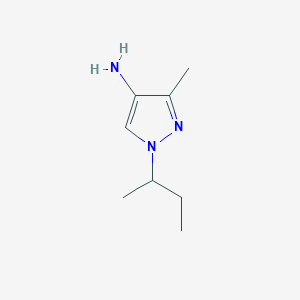
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
